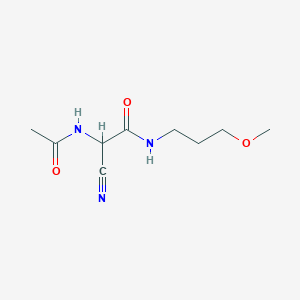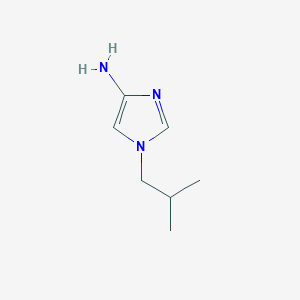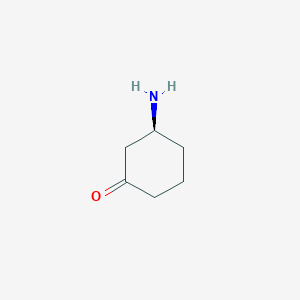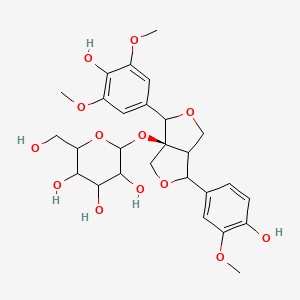
Fraxiresinol 1-O-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Fraxiresinol 1-O-beta-D-glucoside can be synthesized through enzymatic reactions where glucosides are introduced to non-glycosides to form the desired compound . The enzymatic synthesis involves the use of specific enzymes that catalyze the reaction between glucose and the aglycone part of the molecule .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the roots of Ilex pubescens. The extraction process includes several chromatographic methods to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .
Applications De Recherche Scientifique
Fraxiresinol 1-O-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its role in cellular processes due to its antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the cosmetic industry for its skin-whitening and anti-aging properties.
Mécanisme D'action
The mechanism of action of Fraxiresinol 1-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Fraxiresinol 1-O-beta-D-glucoside is unique among lignans due to its specific glucoside linkage, which enhances its solubility and bioavailability . Similar compounds include:
- Secoisolariciresinol diglucoside
- Matairesinol
- Pinoresinol diglucoside
These compounds share similar structural features but differ in their biological activities and applications .
Propriétés
Formule moléculaire |
C27H34O13 |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1 |
Clé InChI |
YPAOREQYVAAYMG-KAYCYNMJSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
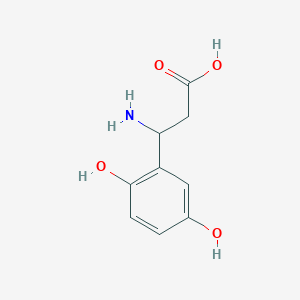
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
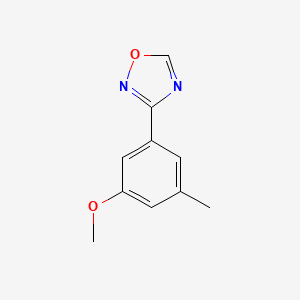

![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)

![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
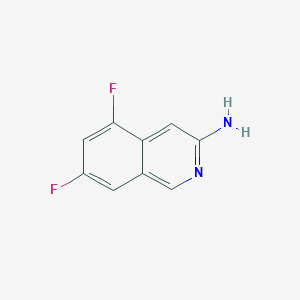

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
